Brilliant Blue

Overview

Description

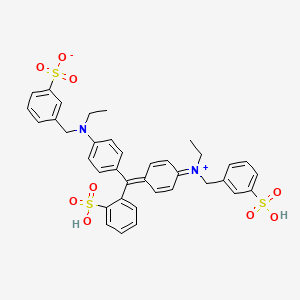

Brilliant Blue FCF, also known as FD&C Blue No. 1 or E133, is a synthetic organic compound primarily used as a blue colorant for processed foods, medications, dietary supplements, and cosmetics . It is a triarylmethane dye and occurs as a dark purple to bronze powder or granules . It can be used in cosmetics, ingested drugs, and various food products .

Synthesis Analysis

This compound FCF is a synthetic dye produced by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline followed by oxidation . It can be combined with tartrazine (E102) to produce various shades of green . It is usually a disodium salt .Molecular Structure Analysis

The molecular formula of this compound FCF is C37H34N2Na2O9S3 . It has a molar mass of 792.84 g/mol .Chemical Reactions Analysis

This compound FCF can undergo electrochemical degradation . It can also be degraded through photolysis, irradiation in the presence of H2O2 (H2O2/UV), and the photo-Fenton reaction (Fe2+/H2O2/UV) .Physical And Chemical Properties Analysis

This compound FCF is soluble in water . It has a maximum absorption wavelength of 585 nm .Scientific Research Applications

Solute Transport Studies in Soil

Brilliant Blue FCF, also known as C.I. 42090, has been utilized as a dye tracer in environmental science to delineate the flow paths of water through soil media. Due to its neutral or anionic nature, it does not strongly adhere to the negatively charged components of soil, making it an effective marker for studying solute transport. Its environmental acceptability and low general toxicity are highlighted, although the slow degradation rate in the environment necessitates careful consideration of its use in field research (Flury & Flühler, 1994).

Chromovitrectomy in Ophthalmology

In the medical field, particularly in ophthalmology, this compound has been used in chromovitrectomy to enhance the visualization of intraocular membranes during vitreoretinal surgery. Its application aids in the delicate removal of membranes, with studies indicating its potential safety and effectiveness compared to other dyes. The comparison of staining and toxicity data suggests that this compound may offer advantages as a novel agent in this context (Farah, Maia, & Rodrigues, 2009; Rodrigues, Maia, & Farah, 2007).

Exploration of Blue Colouration in Animals

The study of blue colouration in animals has been a subject of interest across disciplines, with research focusing on the production mechanisms, functions, and visual perception of blue colors. This compound and similar compounds offer insights into the broad range of functions attributed to blue colours in the natural world, from camouflage to communication (Umbers, 2013).

Cataract Surgery and Capsular Staining

In cataract surgery, this compound G has been identified as an effective stain for enhancing the visibility of the capsular bag, with a superior safety profile highlighted in animal studies. This application underscores the dye's role in facilitating safer and more consistent surgical outcomes by improving visualization under challenging conditions (Goldman & Karp, 2007).

Purinergic System and Food Additives

Research on this compound dyes, including this compound G and FD&C Blue No. 1, has raised questions about their impact on the purinergic signaling system, critical for cellular homeostasis, inflammation, and cell death. This inquiry is particularly relevant in the context of food additives, highlighting the need for careful evaluation of such dyes in our diet (Ferreira, Faria, & Soares-Bezerra, 2016).

Mechanism of Action

Target of Action

Brilliant Blue, also known as Alphazurine, primarily targets the Internal Limiting Membrane (ILM) of the eye . The ILM is a thin and translucent structure that demarcates the transition from the retina to the vitreous body of the eye . It acts as a scaffold on which excessive tissue can grow, resulting in visual distortion when projected onto the neighboring retina .

Mode of Action

This compound interacts with its target, the ILM, by staining it a vibrant blue color . This staining facilitates the identification of the ILM during ophthalmic procedures, particularly those requiring high levels of visual accuracy . This compound aids in ophthalmologic surgery by making it easier to identify the ILM for surgical removal .

Biochemical Pathways

It’s known that this compound has a high affinity for proteins , which could suggest a modulatory role on the mechanism of renal cell repair after epithelial cell injury .

Pharmacokinetics

It’s known that this compound is used in an ophthalmic solution for staining the ilm during ophthalmic procedures .

Result of Action

The primary result of this compound’s action is the enhanced visibility of the ILM during ophthalmic procedures . This increased visibility facilitates the surgical removal of the ILM, thereby aiding in the treatment of conditions that cause visual loss and/or distortion .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the dye’s ionization constants and the distribution of its ionic-molecular forms can be affected by the solvent’s dielectric permittivity . This suggests that the efficacy and stability of this compound could be influenced by environmental factors such as the solvent used and the pH of the solution .

Future Directions

Biochemical Analysis

Biochemical Properties

Brilliant Blue interacts with various enzymes and proteins. For instance, it has been used in the Bradford protein assay, a spectroscopic analytical procedure used to measure the concentration of protein in a solution . The Bradford assay is based on an absorbance shift of the dye this compound G-250 . The dye forms a strong, noncovalent complex with the protein’s carboxyl group by van der Waals force and amino group through electrostatic interactions .

Cellular Effects

This compound has shown to have effects on various types of cells. For example, this compound FCF hinders the purinergic receptors, limiting cell proliferation that may lead to intimal hyperplasia . In another study, this compound G was found to improve cognition in an animal model of Alzheimer’s disease and inhibit amyloid-β-induced loss of filopodia and dendrite spines in hippocampal neurons .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to proteins, forming a strong, noncovalent complex . This binding interaction can cause a shift from 465 nm to 595 nm, which is why the absorbance readings are taken at 595 nm .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% from 5 weeks of age in the F0 generation and continuing to 11 weeks of age in the F1 generation . The dose levels of this compound FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study, this compound FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% . The dose levels of this compound FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .

Transport and Distribution

It is known that this compound is soluble in water and glycerol , suggesting that it could be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its use in staining proteins in analytical biochemistry , it can be inferred that this compound may localize to areas where proteins are abundant.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Brilliant Blue involves the reaction of two compounds: 2-naphthol and 4,4'-bis(dimethylamino)benzophenone.", "Starting Materials": [ "2-naphthol", "4,4'-bis(dimethylamino)benzophenone" ], "Reaction": [ "The first step involves the reaction of 2-naphthol with phosphorus oxychloride to form 2-naphthyl chloroformate.", "2-naphthyl chloroformate is then reacted with 4,4'-bis(dimethylamino)benzophenone in the presence of triethylamine to form Brilliant Blue.", "The reaction mixture is then purified through column chromatography to obtain the final product." ] } | |

CAS RN |

68921-42-6 |

Molecular Formula |

C37H36AlN2O9S3 |

Molecular Weight |

775.9 g/mol |

IUPAC Name |

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.Al/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |

InChI Key |

IABOFWNBSBFGGI-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Al] |

Appearance |

Solid powder |

Color/Form |

Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |

melting_point |

283 °C (decomposes) |

Other CAS RN |

3844-45-9 68921-42-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

15792-67-3 |

shelf_life |

>2 years if stored properly |

solubility |

In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

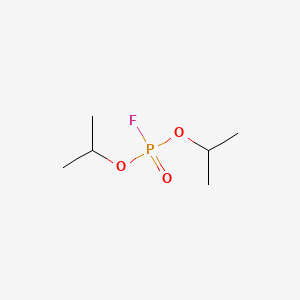

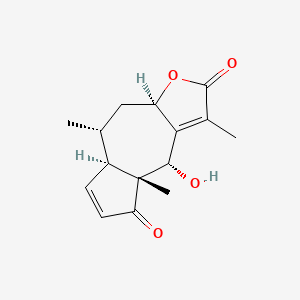

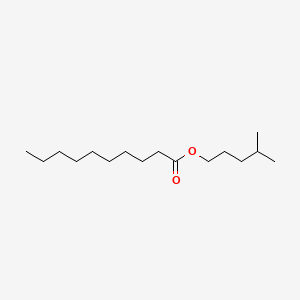

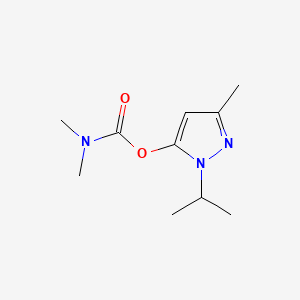

Feasible Synthetic Routes

Q & A

A: Brilliant Blue G acts as a selective antagonist of P2X7 receptors. [, , , , ] This means it binds to the receptor, preventing its activation by its natural ligand, adenosine triphosphate (ATP). [, , ] Blocking P2X7 receptors can inhibit the release of inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) from microglia, potentially offering neuroprotective effects. [, ]

A: this compound G can inhibit voltage-gated sodium channels in a use-dependent manner, primarily by slowing the recovery from inactivation following depolarization. [] This effect is attributed to its strong binding to slow-inactivated channels. [] While this property might contribute to its neuroprotective effects, further investigation is needed to understand its implications.

A: While both are structurally similar triarylmethane dyes, this compound FCF shows minimal effects on voltage-gated sodium channels at concentrations where this compound G exhibits significant inhibition. [] This highlights the importance of specific structural features for biological activity.

A: this compound FCF (also known as Food Blue 2) has the molecular formula C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol. []

A: The triarylmethane structure of this compound FCF gives rise to its characteristic blue color and absorption spectrum. [] Its UV-Vis absorbance maximum decreases, and a blue-shift occurs during UV-induced photodegradation. [] This property makes it suitable as a UV exposure sensor. []

A: Yes, this compound FCF has proven suitable as a tracer, especially on natural targets like leaves. [, ] Its stability and limited absorption by plant tissues allow for qualitative and quantitative assessments of spray distribution. []

A: Research shows that this compound FCF remains stable in aqueous solutions, even after drying in darkness or exposure to sunlight. [] This stability makes it a reliable tracer for evaluating spray deposits under various conditions.

A: TiO2 acts as a photocatalyst, accelerating the degradation of this compound FCF upon exposure to UV radiation. [, ] This interaction forms the basis of paper-based UV exposure sensors. []

A: LC/MS analysis revealed two main degradation processes: N-methylene attack, leading to the loss of ethyl or MBSA groups, and aryl-oxidative elimination, evidenced by the formation of 3-((ethylamino)methyl)benzenesulfonic acid. []

A: Studies show that this compound FCF can be degraded in soils and river sediments, with microorganisms playing a significant role in its breakdown. [] Temperature influences the degradation rate, with higher temperatures accelerating the process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.